![molecular formula C12H10N2OS B1349564 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 301235-86-9](/img/structure/B1349564.png)

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile

Vue d'ensemble

Description

Synthesis Analysis

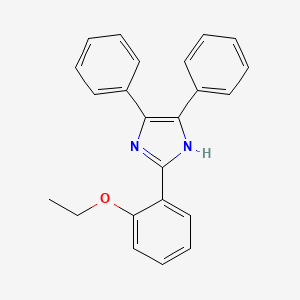

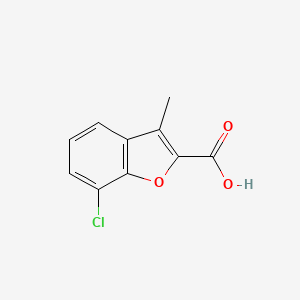

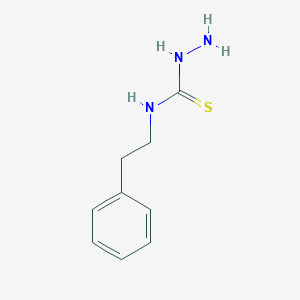

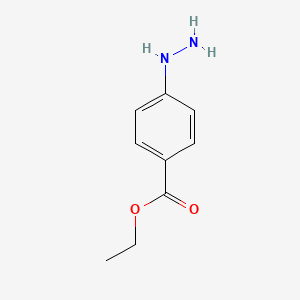

The synthesis of various acetonitrile derivatives, including those related to 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile, has been explored in several studies. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from carboxylic acid groups with thiosemicarbazide in the presence of POCl3 or PPA, indicating a method that could potentially be adapted for the synthesis of related compounds . Another study reported the synthesis of (2-phenyl-4H-benzopyrimedo[2,1-b]-thiazol-4-yliden)acetonitrile derivatives through a ring transformation reaction, which could provide insights into the synthesis of the compound . Additionally, the synthesis of (diethoxyphosphoryl)acetonitrile oxide and its cycloaddition to olefins was described, showcasing a method that could be relevant for the synthesis of acetonitrile derivatives with specific substituents .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as IR, 1H NMR, and mass analysis . These techniques are crucial for determining the structure of 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile and ensuring the correct synthesis of the compound. The study on metal complexes with a related ligand also provides valuable information on the coordination geometries that could be expected for metal complexes involving the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of acetonitrile derivatives can be inferred from the studies where these compounds undergo further reactions. For example, the cycloadducts from the synthesis of (diethoxyphosphoryl)acetonitrile oxide can be used for condensation, alkylation, and oxidation reactions . This suggests that 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile could also participate in similar reactions, expanding its potential applications.

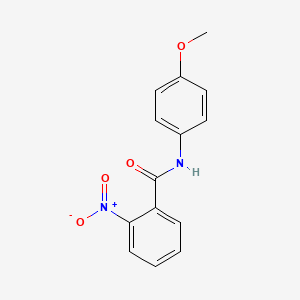

Physical and Chemical Properties Analysis

The antimicrobial activities of the 1,3,4-thiadiazole derivatives indicate that the compound may also exhibit biological activity . The glycosidase inhibitory activities of the benzopyrimedo[2,1-b]thiazol-4-yliden acetonitrile derivatives suggest potential applications in managing hyperglycemia in type II diabetes . The physicochemical properties of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, including their pharmacological activities, provide a basis for predicting the properties of similar acetonitrile derivatives . The electrochemical behavior of thiadiazole derivatives in ethanol-acetonitrile solutions also provides insights into the physical properties and interactions with metal cations that could be relevant for 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile .

Applications De Recherche Scientifique

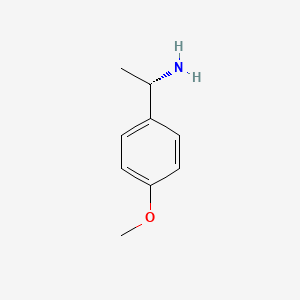

Homochirality and Heterochirality Studies

Research on molecules with a thiazole structure, such as 2-amino-4-(thiazolin-2-yl)phenol, has highlighted their significance in studying homochirality and heterochirality. These studies focus on the molecular interactions and crystalline structures, which are essential for understanding the fundamental aspects of molecular chirality. Such investigations provide insights into helix-helix interactions, crucial for developing novel chiral materials and understanding biological homochirality. The study by Stefankiewicz, Cian, and Harrowfield (2011) demonstrates the intricate lattice structures and interaction patterns in related compounds, shedding light on the weak interactions that play a vital role in the molecular assembly and chirality of these systems Stefankiewicz, A., Cian, A., & Harrowfield, J. (2011).

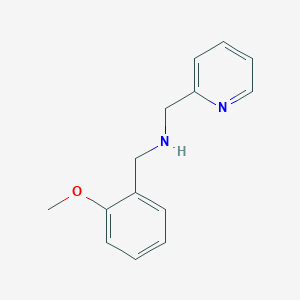

Catalytic Applications

Molecules related to 2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile have been studied for their catalytic applications, particularly in the field of olefin epoxidation. A study by Ghorbanloo, Bikas, and Małecki (2016) on new molybdenum(VI) complexes with thiazole-hydrazone ligands reveals the potential of these complexes as catalysts in olefin oxidation processes. The research highlights the structural characteristics and catalytic efficiency of these complexes, offering a pathway to develop more efficient and selective catalysts for industrial applications Ghorbanloo, M., Bikas, R., & Małecki, G. (2016).

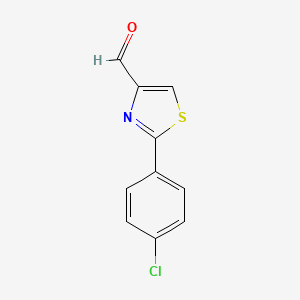

Anticancer and Antiviral Activities

The exploration of thiazole derivatives for their biological activities has led to the discovery of compounds with promising anticancer and antiviral properties. Havrylyuk, Zimenkovsky, Vasylenko, and Lesyk (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and evaluated their in vitro anticancer activity. This research contributes to the ongoing search for new therapeutic agents, demonstrating the potential of thiazole derivatives as bases for developing novel anticancer drugs Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., & Lesyk, R. (2013).

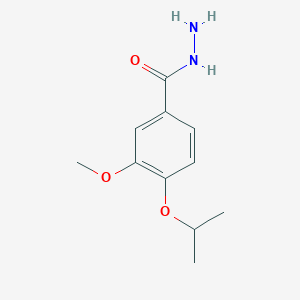

Synthesis of Schiff Bases

The synthesis of Schiff bases using thiophene derivatives, such as 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, has been explored for their antimicrobial activity. The research by Puthran et al. (2019) indicates the potential of these bases in the development of new antimicrobial agents. Such studies are essential for finding novel compounds that can address the growing issue of antibiotic resistance Puthran, D., Poojary, B., Purushotham, N., Harikrishna, N., Nayak, S., & Kamat, V. (2019).

Safety And Hazards

The safety data sheet for 4-Methoxyphenylacetonitrile indicates that it is toxic if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects56.

Orientations Futures

The future directions for “2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile” are not specified in the search results. However, given its structural similarity to other biologically active compounds, it may have potential applications in the development of new pharmaceuticals or other chemical products.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-16-12(14-11)6-7-13/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJHQECSHPIPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368155 | |

| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

CAS RN |

301235-86-9 | |

| Record name | 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL)ACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B1349490.png)

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)